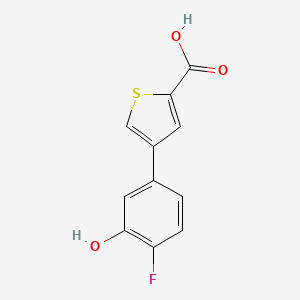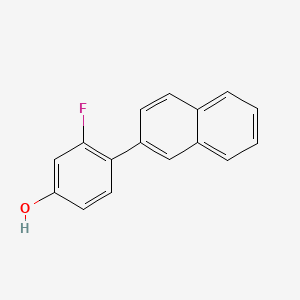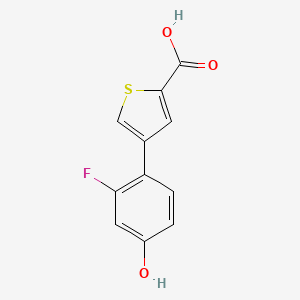
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% (5-CHFP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is a chlorinated derivative of phenol, with a fluorine atom in its meta-position, and is an important component of many organic syntheses. 5-CHFP-95 is used in a variety of research applications, including the synthesis of new drugs, the production of bioactive molecules, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of new drugs, such as anti-cancer agents and antibiotics. It is also used in the production of bioactive molecules, such as antioxidants and anti-inflammatory agents. 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% has been used in the study of enzyme-catalyzed reactions, and has been used in the development of new analytical methods.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been suggested that 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% may act as a modulator of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% are not yet fully understood. In animal studies, 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% has been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The limitations of using 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble complexes with certain compounds.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in scientific research. These include the development of new analytical methods for the detection of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%, the use of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in the synthesis of new drugs, and the investigation of its potential effects on the metabolism of drugs. In addition, further research is needed to understand the biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%, and to develop new methods for its synthesis and purification.
Métodos De Síntesis
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% involves the reaction of 2-chloro-5-hydroxyphenol with fluorine gas in the presence of a catalyst. The reaction is carried out in an inert atmosphere, typically nitrogen or argon, at a temperature of approximately 100 °C. The reaction is complete when the fluorine gas has been completely consumed. The reaction product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Propiedades
IUPAC Name |
4-chloro-3-(3-fluoro-5-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-12-2-1-9(15)6-11(12)7-3-8(14)5-10(16)4-7/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCEBKTKAQCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684336 |
Source


|
| Record name | 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-24-1 |
Source


|
| Record name | 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














